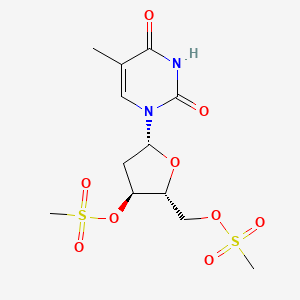![molecular formula C7H15NO B3272559 [(1R,2S)-2-aminocyclohexyl]methanol CAS No. 5691-15-6](/img/structure/B3272559.png)
[(1R,2S)-2-aminocyclohexyl]methanol
Overview
Description
“[(1R,2S)-2-aminocyclohexyl]methanol” is a chiral compound. It contains a total of 32 bonds, including 13 non-H bonds, 2 rotatable bonds, 1 three-membered ring, 1 six-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of “[(1R,2S)-2-aminocyclohexyl]methanol” is characterized by a six-membered cyclohexane ring with an amino group at the 2-position and a methanol group at the 1-position . The (1R,2S) designation indicates the stereochemistry of the molecule, with the R and S configurations determined by the Cahn-Ingold-Prelog priority rules .Scientific Research Applications
Enantioselective Reactions
[(1R,2S)-2-aminocyclohexyl]methanol and its derivatives play a significant role in enantioselective reactions. For instance, N,O-Acetals derived from α,β-unsaturated β-aryl substituted aldehydes and (1-aminocyclohexyl)methanol undergo enantioselective [2 + 2] photocycloaddition, facilitated by a chiral phosphoric acid catalyst under visible light irradiation. This reaction demonstrates high yield and enantioselectivity, highlighting the compound's utility in stereochemical control of synthetic processes (Pecho et al., 2021).
Methanol Activation and Catalysis
Methanol, an alcohol related to [(1R,2S)-2-aminocyclohexyl]methanol, finds extensive application in chemical synthesis and energy technologies. Its role as a hydrogen source and C1 synthon is critical in the N-methylation of amines and transfer hydrogenation of nitroarenes, employing simple catalysts like RuCl3. These processes illustrate methanol's effectiveness in various synthesis reactions, including the production of pharmaceutical agents (Sarki et al., 2021).
Lipophilicity Estimation in Anticonvulsant Derivatives
The lipophilicity of N-acyl derivatives of aminocyclohexanol, which exhibits anticonvulsant activity, has been studied using reversed-phase thin-layer chromatography. This research provides insights into the physicochemical properties of aminocyclohexanol derivatives, important for understanding their pharmacokinetic behavior (Pękala & Marona, 2009).
Stereoselective Synthesis
The stereoselective synthesis of aminocyclohexanol derivatives is an area of considerable interest. Vinyl substituted (1R,2S)-amino alcohols have been synthesized via addition reactions, followed by ozonolysis in methanol, yielding high enantiomeric and diastereomeric excesses. Such processes are essential for creating compounds with specific stereochemical configurations, which is crucial in the development of pharmaceuticals and specialty chemicals (Effenberger, Gutterer, & Syed, 1995).
Safety and Hazards
properties
IUPAC Name |
[(1R,2S)-2-aminocyclohexyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPGEWXYDEQAY-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297038 | |
| Record name | (1R,2S)-2-Aminocyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2S)-2-aminocyclohexyl]methanol | |
CAS RN |
213764-26-2 | |
| Record name | (1R,2S)-2-Aminocyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213764-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-2-Aminocyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Magnesium, bromo[(2-fluorophenyl)methyl]-](/img/structure/B3272518.png)


![4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3272532.png)
![6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3272539.png)

![Methyl benzo[c]isothiazole-4-carboxylate](/img/structure/B3272564.png)

![4-[(Pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B3272574.png)